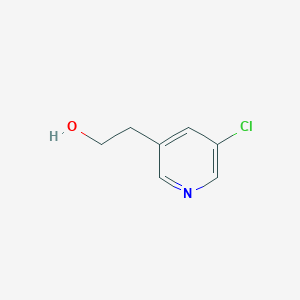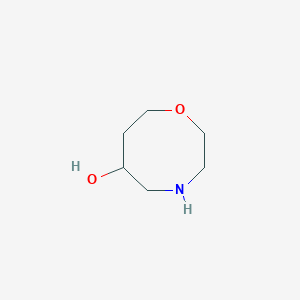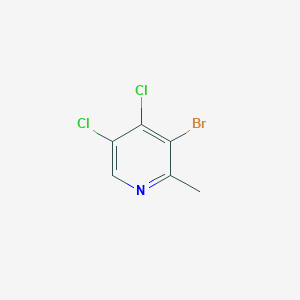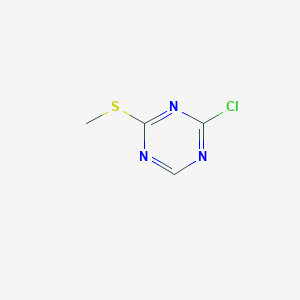![molecular formula C8H8O3S B12976569 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a versatile compound with a unique molecular structure that has garnered interest in various scientific research areas. This compound is part of the thiophene family, which is known for its significant applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the electrophilic substitution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide at position 5. This reaction can be influenced by the presence of electron-withdrawing or electron-releasing substituents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution occurs at position 5, with electron-withdrawing substituents hindering further substitution and electron-releasing substituents directing an electrophile to position 4.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and iodinating agents. The conditions for these reactions vary, but they often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and iodinated derivatives of this compound .
Applications De Recherche Scientifique
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution, which allows it to interact with specific enzymes and receptors in biological systems . The presence of electron-withdrawing or electron-releasing substituents can modulate its reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5-Acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Uniqueness
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its hydroxyl group at position 5, which imparts distinct chemical properties and reactivity compared to its amino and acylamino counterparts. This hydroxyl group allows for specific interactions in biological systems and contributes to its potential as a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2,2-dioxo-1,3-dihydro-2-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,9H,4-5H2 |
Clé InChI |
DIAWAGUMAIZSKE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CS1(=O)=O)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)

![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)





